(S)-Methyl 1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate
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Overview
Description
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) is a complex organic compound that belongs to the class of imidazolidines. Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a chloroacetyl group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) typically involves the condensation of 1,2-diamines with aldehydes or ketones. One common method is the reaction of a 1,2-diaminoalkane with an aldehyde or carboxylic acid at high temperatures, often in the presence of a dehydrogenating catalyst such as platinum on alumina . The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones, which are oxo derivatives of imidazolidine.
Reduction: Reduction reactions can convert the compound into different imidazolidine derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with varying functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In the case of anticonvulsant activity, the compound may interact with voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include imidazolidinones, imidazolines, and thiazolidines . These compounds share structural similarities with 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) but differ in their functional groups and specific applications.
Uniqueness
The uniqueness of 4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetyl and methyl ester groups make it a versatile intermediate in various synthetic pathways and enhance its potential as a therapeutic agent.
Properties
CAS No. |
177553-35-4 |
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Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
methyl (4S)-1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1 |
InChI Key |
IWFLJOUTFMQRAP-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C(=O)N1)C(=O)CCl |
SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
Canonical SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
Synonyms |
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)- (9CI) |
Origin of Product |
United States |
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